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Compound of Interest

4-Chloro-2-(4-
Compound Name:

fluorophenyl)pyrimidine
CAS No.: 76128-71-7
Cat. No.: B3434104

Get Quote

Abstract & Strategic Value

4-Chloro-2-(4-fluorophenyl)pyrimidine (CAS 76128-71-7) is a high-value heterocyclic
scaffold used in the discovery and process development of next-generation agrochemicals.
Structurally, it combines an electron-deficient pyrimidine core with a lipophilic, metabolically
stable 4-fluorophenyl moiety.

Core Applications:

¢ Broad-Spectrum Fungicides: Acts as a bioisostere for the 2-phenylpyrimidine moiety found in
commercial fungicides (e.g., Fenclorim, though primarily a safener, shares this core). The 4-
fluorophenyl group enhances metabolic stability by blocking para-oxidation.

* Herbicides (PDS Inhibitors): Used to synthesize open-chain 4-chloro-2-arylpyrimidine
herbicides that inhibit phytoene desaturase (PDS).
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» Late-Stage Diversification: The C4-chlorine atom serves as a highly reactive electrophile for
Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings, allowing
rapid library generation.

Chemical Profile & Handling

Property Specification

Chemical Name 4-Chloro-2-(4-fluorophenyl)pyrimidine
CAS Number 76128-71-7

Molecular Formula C10HeCIFN-2

Molecular Weight 208.62 g/mol

Appearance Off-white to pale yellow solid

Soluble in DCM, EtOAc, DMF, DMSO; Insoluble

Solubility . t
in water

o High electrophilicity at C4 (SNAr); Susceptible to
Reactivity o ) )
hydrolysis in strong acid/base at high temp

Safety Note: This compound is a potent skin and eye irritant. Handle in a fume hood. Avoid
contact with strong oxidizing agents.

Synthesis of the Intermediate (The Benzamidine
Route)

While commercially available, large-scale campaigns often require in situ generation or bulk
synthesis. The most robust route utilizes 4-fluorobenzamidine hydrochloride.

Mechanism & Workflow

The synthesis exploits the condensation of an amidine with a

-dielectrophile (e.qg., ethyl propiolate or a masked equivalent like an enaminone), followed by
chlorination.
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Figure 1: Retrosynthetic pathway for the production of the core intermediate.

Application Protocol A: Synthesis of Ether-Linked
Fungicides (SNATr)

This protocol describes the coupling of the intermediate with a substituted phenol. This ether
linkage is critical in strobilurin analogs and novel mitochondrial respiration inhibitors.

Rationale

The pyrimidine C4 position is activated for SNAr due to the electron-withdrawing nature of the
ring nitrogens. The 2-(4-fluorophenyl) group does not sterically hinder the C4 position, allowing
for high yields even with bulky nucleophiles.

Step-by-Step Protocol

Materials:

4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)

Substituted Phenol (e.g., 2-cyanophenol) (1.1 equiv)

Potassium Carbonate (K2COs) (1.5 equiv, anhydrous, micronized)

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Temperature: 80-100 °C

Procedure:
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Preparation: In a dry reaction vessel equipped with a magnetic stir bar, charge the
substituted phenol (1.1 equiv) and anhydrous K2COs (1.5 equiv).

Solvation: Add DMF (concentration ~0.5 M relative to the pyrimidine). Stir at room
temperature for 15 minutes to allow partial deprotonation of the phenol (phenoxide
formation).

Addition: Add 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv) in one portion.
Reaction: Heat the mixture to 80 °C. Monitor by TLC or HPLC.

o Checkpoint: Conversion should be >95% within 4—6 hours. If sluggish, increase
temperature to 100 °C.

Workup:
o Cool to room temperature.[1][2]

o Pour the reaction mixture into ice-cold water (5x reaction volume). The product often
precipitates as a solid.

o If solid forms: Filter, wash with water, and dry.[3]

o If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine (2x) to remove DMF.
Dry over Na2SOa4 and concentrate.

Purification: Recrystallization from Ethanol/Heptane is usually sufficient. Flash
chromatography (Hexane/EtOAc) may be required for high purity.

Troubleshooting:

o Hydrolysis: If the byproduct 2-(4-fluorophenyl)pyrimidin-4-ol is observed, ensure reagents
are dry and reduce the reaction temperature.

o Regioselectivity: Not applicable here (only one chlorine), but ensure the starting material is
pure.
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Application Protocol B: C-C Bond Formation
(Suzuki-Miyaura Coupling)

Used for synthesizing biaryl herbicides or extending the carbon skeleton for insecticidal activity.

Rationale

The C4-Cl bond is chemically distinct from the C-F bond on the phenyl ring. Palladium catalysts
will selectively insert into the C-Cl bond (bond dissociation energy ~96 kcal/mol) over the C-F
bond (~116 kcal/mol), enabling chemoselective functionalization.

Step-by-Step Protocol

Materials:

e 4-Chloro-2-(4-fluorophenyl)pyrimidine (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%)

Base: K2COs (2.0 equiv) or Cs2COs (2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

Inerting: Purge the reaction vessel with Nitrogen or Argon for 10 minutes.

e Loading: Add the pyrimidine substrate, boronic acid, and base to the vessel.

e Solvent Addition: Add the degassed Dioxane/Water mixture.

o Catalyst Addition: Add Pd(dppf)Cl2-DCM quickly to minimize air exposure. Seal the vessel.
» Reaction: Heat to 90-100 °C for 2—4 hours.

o Note: The reaction mixture will turn black (Pd precipitation) upon completion.
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e Workup:
o Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.
o Wash the filtrate with water and brine.[2]

o Concentrate and purify via column chromatography.[2]

Strategic Synthesis Workflow

The following diagram illustrates the divergent synthesis capabilities starting from this
intermediate.
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Figure 2: Divergent synthesis workflow. The intermediate serves as a linchpin for creating
diverse agrochemical classes.

References
¢ Synthesis of Pyrimidine Fungicides

o Title: Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and
Herbicide Safeners
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o Source: ACS Omega, 2020.

o URL: [Link]

o Relevance: Details the "splicing" method using phenylpyrimidine cores similar to the 4-
fluorophenyl analog.

o SNAr Reactivity of Chloropyrimidines

[¢]

Title: Amination of Heteroaryl Chlorides: Palladium C

[¢]

Source: Beilstein Journal of Organic Chemistry, 2011.

[¢]

URL: [Link]

o

Relevance: Validates the reactivity profile of 4-chloropyrimidines vs 2-chloropyrimidines.

o Chemical Identity & Properties

[¢]

Title: 4-Chloro-2-(4-fluorophenyl)pyrimidine Product Page
Source: Key Organics / PubChem

[¢]

[¢]

URL: [Link]

Relevance: Confirms CAS 76128-71-7 and structural d

[¢]

e Agrochemical Design Strategy

o Title: Open chain 4-chloro-2-arylpyrimidines as herbicides
o Source: American Chemical Society (AGRO Division), 2021.

o URL: [Link]

o Relevance: Discusses the use of this specific scaffold in herbicide discovery (Rimisoxafen
analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. biomart.cn [biomart.cn]

2. pdf.benchchem.com [pdf.benchchem.com]

3. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-(4-fluorophenyl)pyrimidine
in Agrochemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3434104/docs#technical-guide-4-chloro-2-4-
fluorophenyl-pyrimidine-in-agrochemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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